molecular formula C25H20FNO5S B12419650 Pde4-IN-6

Pde4-IN-6

Cat. No.: B12419650
M. Wt: 465.5 g/mol
InChI Key: QOQQISZJYVVAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pde4-IN-6 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are a family of enzymes that specifically promote the hydrolysis and degradation of cyclic adenosine monophosphate. The inhibition of phosphodiesterase 4 enzymes has been widely investigated as a possible alternative strategy for the treatment of a variety of respiratory diseases, including chronic obstructive pulmonary disease and asthma, as well as psoriasis and other autoimmune disorders .

Preparation Methods

The synthesis of phosphodiesterase 4 inhibitors, including Pde4-IN-6, involves several steps. The synthetic routes and reaction conditions can vary, but typically involve the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods for phosphodiesterase 4 inhibitors often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Pde4-IN-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pde4-IN-6 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of phosphodiesterase 4 enzymes and their role in various physiological processes. In biology, this compound is used to investigate the effects of phosphodiesterase 4 inhibition on cellular signaling pathways and gene expression. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of respiratory diseases, autoimmune disorders, and other inflammatory conditions. In industry, this compound is used in the development of new drugs and therapeutic strategies .

Mechanism of Action

The mechanism of action of Pde4-IN-6 involves the inhibition of phosphodiesterase 4 enzymes, leading to an increase in cyclic adenosine monophosphate levels. This increase in cyclic adenosine monophosphate levels results in the activation of protein kinase A and the subsequent regulation of various genes and proteins involved in inflammation and other cellular processes. The molecular targets and pathways involved in the mechanism of action of this compound include the cyclic adenosine monophosphate response element-binding protein and other signaling molecules .

Comparison with Similar Compounds

Pde4-IN-6 is similar to other phosphodiesterase 4 inhibitors, such as roflumilast, apremilast, and crisaborole. this compound has unique structural features that contribute to its high selectivity and potency as a phosphodiesterase 4 inhibitor. The comparison with other similar compounds highlights the uniqueness of this compound in terms of its binding properties, inhibitory efficacy, and potential as a therapeutic agent .

Properties

Molecular Formula

C25H20FNO5S

Molecular Weight

465.5 g/mol

IUPAC Name

N-[3-[7-fluoro-1-oxo-4-(3-oxobutyl)isochromen-3-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C25H20FNO5S/c1-16(28)10-12-22-21-13-11-18(26)15-23(21)25(29)32-24(22)17-6-5-7-19(14-17)27-33(30,31)20-8-3-2-4-9-20/h2-9,11,13-15,27H,10,12H2,1H3

InChI Key

QOQQISZJYVVAJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C(OC(=O)C2=C1C=CC(=C2)F)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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